2-(3,5-Bis(trifluoromethyl)phenyl)cyclopentan-1-ol
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Overview
Description
2-(3,5-Bis(trifluoromethyl)phenyl)cyclopentan-1-ol is an organic compound characterized by the presence of a cyclopentane ring bonded to a phenyl group substituted with two trifluoromethyl groups at the 3 and 5 positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,5-Bis(trifluoromethyl)phenyl)cyclopentan-1-ol typically involves the reaction of 3,5-bis(trifluoromethyl)benzaldehyde with cyclopentanone in the presence of a suitable catalyst. The reaction proceeds through an aldol condensation followed by reduction to yield the desired alcohol. The reaction conditions often include the use of a base such as sodium hydroxide or potassium hydroxide and a reducing agent like sodium borohydride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and crystallization.
Chemical Reactions Analysis
Types of Reactions
2-(3,5-Bis(trifluoromethyl)phenyl)cyclopentan-1-ol undergoes various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to a ketone using oxidizing agents such as chromium trioxide or potassium permanganate.
Reduction: The compound can be reduced to the corresponding hydrocarbon using reducing agents like lithium aluminum hydride.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or bromine.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.
Substitution: Nitric acid for nitration, bromine in acetic acid for bromination.
Major Products
Oxidation: 2-(3,5-Bis(trifluoromethyl)phenyl)cyclopentanone.
Reduction: 2-(3,5-Bis(trifluoromethyl)phenyl)cyclopentane.
Substitution: 2-(3,5-Bis(trifluoromethyl)-4-nitrophenyl)cyclopentan-1-ol or 2-(3,5-Bis(trifluoromethyl)-4-bromophenyl)cyclopentan-1-ol.
Scientific Research Applications
2-(3,5-Bis(trifluoromethyl)phenyl)cyclopentan-1-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new pharmaceuticals with improved efficacy and reduced side effects.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 2-(3,5-Bis(trifluoromethyl)phenyl)cyclopentan-1-ol involves its interaction with specific molecular targets and pathways. The trifluoromethyl groups enhance the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The compound may inhibit or activate specific enzymes or receptors, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- 3,5-Bis(trifluoromethyl)phenyl isocyanate
- 3,5-Bis(trifluoromethyl)phenyl isothiocyanate
- 3,5-Bis(trifluoromethyl)benzaldehyde
Uniqueness
2-(3,5-Bis(trifluoromethyl)phenyl)cyclopentan-1-ol is unique due to the presence of both a cyclopentane ring and trifluoromethyl-substituted phenyl group. This combination imparts distinct chemical and physical properties, such as increased stability and lipophilicity, making it valuable in various applications compared to its similar counterparts.
Properties
IUPAC Name |
2-[3,5-bis(trifluoromethyl)phenyl]cyclopentan-1-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12F6O/c14-12(15,16)8-4-7(10-2-1-3-11(10)20)5-9(6-8)13(17,18)19/h4-6,10-11,20H,1-3H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CCCCPSKDUOOTHU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(C1)O)C2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12F6O |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.22 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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